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Get Quote

Synthesis of 7-MEOTA-Adamantylamine Thioureas

The synthesis follows a multi-step route to create a series of heterodimers with varying methylene linker

lengths (n = 2–8) [1] [2]. The general workflow is as follows:
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Synthesis Workflow
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Detailed Synthetic Protocol
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CAUTION: Perform all reactions under appropriate ventilation (fume hood), wear personal protective

equipment, and follow standard laboratory safety practices for handling hazardous chemicals.

Step 1: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroacridin-10H-9-one (1)

Reaction: Condensation
Procedure: Add 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate to refluxing toluene. Use a

catalytic amount of p-toluenesulfonic acid (PTSA). Continue heating under reflux.
Work-up & Isolation: After reaction completion, cool the mixture and isolate the product.

Yield: ~80% [1] [2].

Step 2: Synthesis of 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine (2)

Reaction: Halogenation

Procedure: Stir intermediate 1 with phosphorus oxychloride (POCl₃).
Work-up & Isolation: Quench the reaction carefully and isolate the product.

Yield: Quantitative [1] [2].

Step 3: Synthesis of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine Intermediates

(3-9)

Reaction: Nucleophilic Substitution
Procedure: Treat intermediate 2 with an appropriate 1,ω-diamine (e.g., 1,2-ethanediamine for n=2,

1,3-propanediamine for n=3, etc., up to n=8) in the presence of phenol.
Work-up & Isolation: Purify the resulting diamines.

Yield: 70–95% [1] [2].

Step 4: Synthesis of 1-Adamantyl Isothiocyanate (10)

Reaction: Isothiocyanate Formation
Procedure: React 1-adamantylamine with carbon disulfide (CS₂) and di-tert-butyl dicarbonate

(Boc₂O) to form the isothiocyanate via a desulfurylated dithiocarbamate intermediate.
Work-up & Isolation: Purify the product.

Yield: Quantitative [1] [2].

Step 5: Synthesis of 7-MEOTA-Adamantylamine Thioureas (11-17)

Reaction: Thiourea Coupling

Procedure: Stir the respective diamine intermediate (3-9) with 1-adamantyl isothiocyanate (10) in
chloroform at room temperature for 24 hours.
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Work-up & Isolation: Convert the resulting thioureas to their tartaric acid salts to increase solubility.

Obtain the final compounds as white-yellow powders.
Yield: 41–84% [1] [2].

Characterization: Confirm the structure of all final compounds and key intermediates using a combination

of ¹H-NMR and ¹³C-NMR spectroscopy [1] [2].

Biological Evaluation Protocol

The inhibitory activity of the synthesized compounds against human acetylcholinesterase (hAChE) and

human butyrylcholinesterase (hBChE) is evaluated using Ellman's method [1] [2].

1. Principle Acetylthiocholine (ATC) is used as the substrate. AChE hydrolyzes ATC to thiocholine and

acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-

thiobenzoate, a yellow-colored anion. The rate of color formation, measured spectrophotometrically at 412

nm, is proportional to the enzyme activity. Inhibitor potency is determined by the degree to which a

compound reduces this reaction rate [3].

2. Experimental Workflow
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Ellman's Assay Workflow
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3. Key Reagents and Materials

Enzymes: Human recombinant AChE (hAChE; E.C. 3.1.1.7) and human plasmatic BChE (hBChE;

E.C. 3.1.1.8).
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Substrate: Acetylthiocholine iodide (ATC).

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Buffer: Phosphate buffer, pH 8.0.

Reference Inhibitors: Tacrine (THA), 7-MEOTA, amantadine [1] [2].

4. Data Analysis

Calculate the percentage inhibition of enzyme activity for each compound concentration.

Generate dose-response curves (percentage inhibition vs. log[inhibitor]).
Determine the IC₅₀ value (concentration causing 50% enzyme inhibition) from the dose-response

curve [1] [3].

Biological Activity Data

The table below summarizes the inhibitory activity (IC₅₀) of the most potent heterodimer and key reference

compounds.

Table 1: Inhibitory Activity of Selected Compounds against hAChE and hBChE

Compound
Linker Length
(n)

hAChE IC₅₀
(µM)

hBChE IC₅₀
(µM)

Selectivity Index
(hBChE/hAChE)

Thiourea 14 6 0.47 0.11 0.23

Tacrine
(THA)

- Not fully
specified [1]

Not fully
specified [1]

-

7-MEOTA - ~10.0 [3] ~17.6 [3] ~1.76

Amantadine - Weak inhibitor

[1]

Weak inhibitor

[1]

-

Key Findings:

Lead Compound: Thiourea 14 (linker with 6 methylene groups) was identified as the most potent
cholinesterase inhibitor in the series [1] [4].

Dual Binding Site Inhibition: Molecular modeling studies confirmed that these heterodimers act as
dual-binding site inhibitors. The 7-MEOTA moiety interacts with the Catalytic Anionic Site (CAS) at
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the bottom of the AChE gorge, while the adamantylamine moiety binds to the Peripheral Anionic
Site (PAS) near the gorge entrance [1] [5].
Multi-Target-Directed Ligand (MTDL) Strategy: This design synergistically combines AChE

inhibition (from 7-MEOTA) with NMDA receptor antagonism (associated with the adamantylamine
moiety, similar to memantine) in a single molecule, aligning with modern approaches for complex

neurodegenerative diseases [1] [6].

Application Notes & Safety

Strategy Validation: This protocol successfully demonstrates the MTDL approach for Alzheimer's

drug discovery, producing a novel lead compound ( Thiourea 14 ) worthy of further investigation [1].
Solubility Consideration: Converting the final thiourea products into tartaric acid salts improves their

solubility for biological testing [1].
Linker Optimization: The biological activity is highly dependent on the length of the methylene linker,

with n=6 being optimal in this series. This highlights the need for structure-activity relationship (SAR)
studies [1].

Toxicology Profile: 7-MEOTA was developed as a less hepatotoxic alternative to tacrine [1] [3].
However, comprehensive toxicological studies for the new heterodimers would be required in the drug

development pipeline.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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